molecular formula C12H13NO4S2 B1406557 Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate CAS No. 1631712-98-5

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate

Cat. No. B1406557
M. Wt: 299.4 g/mol
InChI Key: IRVPXWQCCBUIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C12H13NO4S2 . It has an average mass of 299.366 Da and a monoisotopic mass of 299.028595 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate include its molecular formula, average mass, and monoisotopic mass . Additional properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

1. Organic Chemistry Reactions

Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, including derivatives of ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, react with secondary amines to yield 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). This reaction highlights its role in the formation of complex organic molecules.

2. Synthesis of Antimicrobial and Anti-inflammatory Agents

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, is used in the synthesis of antimicrobial and non-steroidal anti-inflammatory agents. It is transformed into different compounds that exhibit promising biological activity, indicating its potential in pharmaceutical chemistry (Narayana, Ashalatha, Raj, & Kumari, 2006).

3. Cytotoxic Agents Development

Novel thiophene and benzothiophene derivatives, including ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, have been synthesized and evaluated for their anti-cancer properties. These compounds demonstrated significant activity against various tumor cell lines, showing the potential of ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate derivatives in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).

properties

IUPAC Name

ethyl 5-(methanesulfonamido)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-3-17-12(14)11-7-8-6-9(13-19(2,15)16)4-5-10(8)18-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVPXWQCCBUIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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